
2,2'-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate is an organic compound with the molecular formula C22H24ClN5O7 . It is a mono-constituent substance known for its complex structure, which includes an azo group, a chloro-dinitrophenyl group, and an acetamido group . This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate involves multiple steps:
Acetylation of Aniline: The process begins with the acetylation of aniline to form acetanilide.
Azo Coupling Reaction: The acetanilide undergoes an azo coupling reaction with 2-chloro-4,6-dinitrobenzene to form the azo compound.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The chloro-dinitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules . These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities.
類似化合物との比較
2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate is unique due to its specific combination of functional groups. Similar compounds include:
2,2’-((3-Acetamido-4-((2-chloro-4-nitrophenyl)azo)phenyl)imino)diethyl diacetate: This compound has a similar structure but with a different nitro group position.
2,2’-((5-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)-4-ethoxyphenyl)imino)diethyl diacetate: This compound includes an ethoxy group, which alters its chemical properties.
These similar compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate .
特性
CAS番号 |
93859-26-8 |
|---|---|
分子式 |
C22H23ClN6O9 |
分子量 |
550.9 g/mol |
IUPAC名 |
2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C22H23ClN6O9/c1-13(30)24-20-11-16(27(6-8-37-14(2)31)7-9-38-15(3)32)4-5-19(20)25-26-22-18(23)10-17(28(33)34)12-21(22)29(35)36/h4-5,10-12H,6-9H2,1-3H3,(H,24,30) |
InChIキー |
HJYJHKFBUCRMQT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


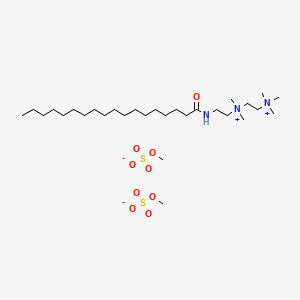
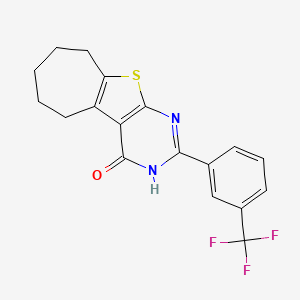
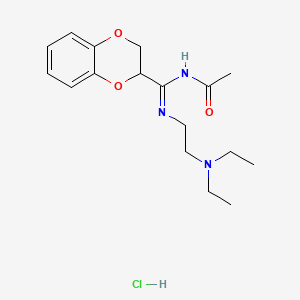

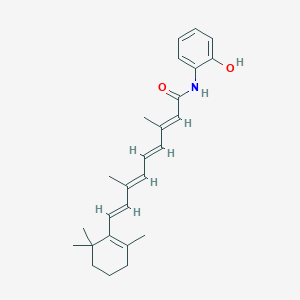
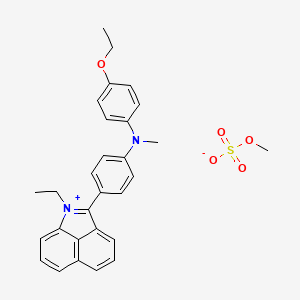
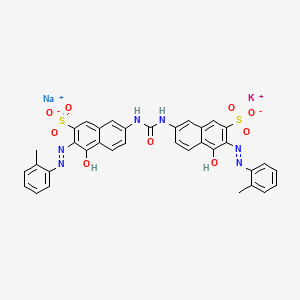

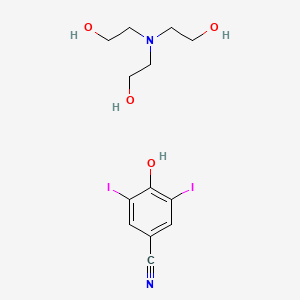
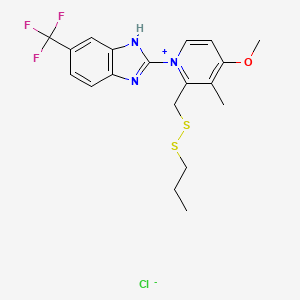

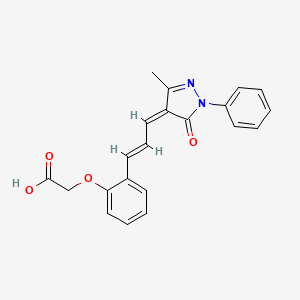

![2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate](/img/structure/B12711654.png)
